1-[[4-(2-Chloroethyl)phenyl)sulfonyl]-piperidine
Description
1-[[4-(2-Chloroethyl)phenyl]sulfonyl]-piperidine is a sulfonamide derivative featuring a piperidine ring linked via a sulfonyl group to a phenyl ring substituted with a 2-chloroethyl group. This structure combines the rigidity of the piperidine scaffold with the electronic and steric effects of the sulfonyl and chloroethyl moieties.
Properties
CAS No. |
1018334-04-7 |
|---|---|
Molecular Formula |
C13H18ClNO2S |
Molecular Weight |
287.81 g/mol |
IUPAC Name |
1-[4-(2-chloroethyl)phenyl]sulfonylpiperidine |
InChI |
InChI=1S/C13H18ClNO2S/c14-9-8-12-4-6-13(7-5-12)18(16,17)15-10-2-1-3-11-15/h4-7H,1-3,8-11H2 |
InChI Key |
MUPUZDIHMXQLLC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)CCCl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[[4-(2-Chloroethyl)phenyl)sulfonyl]-piperidine typically involves the reaction of 4-(2-chloroethyl)benzenesulfonyl chloride with piperidine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-[[4-(2-Chloroethyl)phenyl)sulfonyl]-piperidine undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonyl group can undergo oxidation and reduction reactions, altering the compound’s properties.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and piperidine.
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[[4-(2-Chloroethyl)phenyl)sulfonyl]-piperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Piperidine derivatives are explored for their pharmacological effects, including their use as analgesics and antipsychotics.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-[[4-(2-Chloroethyl)phenyl)sulfonyl]-piperidine involves its interaction with specific molecular targets. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules. This interaction can disrupt normal cellular processes, leading to its potential use in anticancer therapies . The molecular pathways involved include DNA alkylation and inhibition of key enzymes.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The sulfonyl-piperidine core is common among analogs, but substituents on the phenyl ring and piperidine nitrogen significantly influence biological activity and physicochemical properties. Key comparisons include:
Substituents on the Phenyl Ring
- Chloroethyl vs. Chloro: 1-[[4-(2-Chloroethyl)phenyl]sulfonyl]-piperidine contains a 2-chloroethyl group, which introduces both steric bulk and lipophilicity. This may enhance membrane permeability compared to simpler chloro-substituted analogs like 4-[(4-chlorophenyl)sulfonyl]piperidine hydrochloride (CAS 101768-64-3) .
- Dichloro and Hydroxyl Groups: Derivatives like 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine () exhibit increased polarity due to hydroxyl and chlorine substituents. These compounds showed notable activity against butyrylcholinesterase (BChE), suggesting that electron-withdrawing groups enhance enzyme inhibition .
Fluoro and Heterocyclic Modifications :
Modifications on the Piperidine Ring
Methyl and Hydrazineylidene Groups :
Carboxylic Acid Derivatives :
Physicochemical Properties
- Solubility :
- Carboxylic acid derivatives (e.g., ) exhibit higher aqueous solubility, whereas methyl or chloroethyl groups reduce it .
Biological Activity
The compound 1-[[4-(2-Chloroethyl)phenyl)sulfonyl]-piperidine is a sulfonamide derivative that has garnered interest due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and related research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula : CHClNOS
- Molecular Weight : 287.79 g/mol
This compound features a piperidine ring substituted with a sulfonyl group and a chlorinated phenyl moiety, which contributes to its unique biological properties.
Mechanisms of Biological Activity
Research indicates that compounds containing piperidine and sulfonamide moieties often exhibit diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. The following mechanisms have been proposed for the biological activity of this compound:
- Antimicrobial Activity : Similar piperidine derivatives have shown significant antimicrobial effects against various pathogens. For instance, studies have demonstrated that certain piperidine derivatives possess potent antibacterial properties against Gram-positive and Gram-negative bacteria .
- Anticancer Properties : Several studies indicate that sulfonamide derivatives can inhibit cancer cell proliferation. The mechanism may involve the induction of apoptosis in cancer cells through the activation of caspases .
- Enzyme Inhibition : Compounds with similar structures have been evaluated for their ability to inhibit enzymes such as α-glucosidase, which is critical in carbohydrate metabolism. Molecular docking studies suggest specific binding interactions that enhance inhibitory activity .
Research Findings and Case Studies
Recent studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound.
Table 1: Summary of Biological Activities of Related Piperidine Derivatives
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Antimicrobial | 5.0 | |
| Compound B | Anticancer | 10.5 | |
| Compound C | α-Glucosidase Inhibitor | 15.0 |
Case Study: Anticancer Activity
A study conducted by Dawood et al. (2013) evaluated the anticancer activity of novel piperidine derivatives against various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). The results indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics like doxorubicin, suggesting a promising therapeutic potential for these compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
